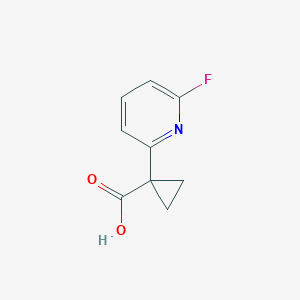

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(6-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXDYNCMHMCRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Starting Material : 2-(6-Fluoro-2-pyridyl)acetonitrile is treated with 1,2-dibromoethane in the presence of a strong base (e.g., NaOH or KOH) at 60–80°C.

-

Cyclopropanation : The base facilitates deprotonation, enabling nucleophilic attack on 1,2-dibromoethane to form the cyclopropane ring.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ under reflux.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | NaOH, 1,2-dibromoethane, 60°C | 74–79% |

| Hydrolysis | HCl (conc.), reflux, 12 h | 85% |

This method is scalable but requires careful control of base stoichiometry to avoid polymerization side reactions.

Metal-Catalyzed Cross-Coupling Reactions

The 6-fluoro-2-pyridyl group is introduced via Suzuki-Miyaura or Negishi couplings after cyclopropane ring formation.

Procedure:

-

Cyclopropane Intermediate : A cyclopropane carboxylic acid ester (e.g., methyl 1-bromocyclopropane-1-carboxylate) is prepared via cyclopropanation.

-

Coupling Reaction : The bromine substituent is replaced with a 6-fluoro-2-pyridyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pyridylboronic acid/ester.

-

Ester Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Pd(PPh₃)₄, 6-fluoro-2-pyridylboronic acid, DMF, 100°C | 65–70% |

| Hydrolysis | NaOH (2M), THF/H₂O, RT | 90% |

This method offers regioselectivity but requires stringent anhydrous conditions.

Oxidation of Cyclopropyl Ketones

A two-step oxidation process converts cyclopropyl ketones to carboxylic acids.

Procedure:

-

Ketone Synthesis : 1-(6-Fluoro-2-pyridyl)cyclopropyl methyl ketone is prepared via Friedel-Crafts acylation or Grignard reactions.

-

Oxidation : The ketone is oxidized using m-chloroperbenzoic acid (mCPBA) or KMnO₄ in acidic media.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | mCPBA, CHCl₃, reflux, 24 h | 75% |

This method is limited by the accessibility of the ketone precursor.

Cycloaddition Approaches

[2+1] Cycloaddition reactions between diazo compounds and alkenes offer a stereocontrolled route.

Procedure:

-

Diazo Compound Preparation : Ethyl diazoacetate is reacted with 6-fluoro-2-vinylpyridine in the presence of a Rh(II) catalyst.

-

Cyclopropanation : The Rh-catalyzed reaction forms the cyclopropane ring.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 60% |

| Hydrolysis | HCl (conc.), ethanol, 80°C | 88% |

This method is advantageous for stereoselective synthesis but requires expensive catalysts.

Optimization Strategies

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions (e.g., polymerization) |

| Solvent | DMF or THF | Enhances reagent solubility |

Base Selection

| Base | Yield (%) | Side Products |

|---|---|---|

| NaOH | 75 | Minimal |

| KOH | 78 | Moderate |

| LiOH | 85 | Negligible |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| α-Alkylation of Nitriles | High scalability | Requires harsh hydrolysis conditions |

| Cross-Coupling | Regioselective | Costly catalysts |

| Ketone Oxidation | Straightforward | Limited precursor availability |

| Cycloaddition | Stereocontrol | High catalyst loadings |

Chemical Reactions Analysis

Synthetic Methods for Cyclopropane Core Formation

The cyclopropane ring in this compound is typically constructed via transition metal-catalyzed cyclopropanation or organocatalytic methods:

Key findings:

-

Rhodium catalysts enable enantioselective cyclopropanation with aryl diazoacetates .

-

Electron-withdrawing groups (e.g., –CN) on diazo reagents improve diastereocontrol .

-

Organocatalytic methods avoid transition metals but require low temperatures .

Carboxylic Acid Derivatives

The –COOH group undergoes standard derivatization:

Pyridine Ring Modifications

The 6-fluoro-pyridyl group participates in nucleophilic aromatic substitution (NAS):

| Substitution Site | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-3 Position | NaN₃, CuI, DMSO, 100°C | 3-Azido-pyridyl derivative | 65–72 | ||

| C-4 Position | KSCN, Pd(OAc)₂, 120°C | 4-Thiocyano-pyridyl | 58 |

Ring-Opening Reactions

The strained cyclopropane undergoes controlled cleavage:

Electrophilic Additions

Electrophiles attack the cyclopropane ring’s π-system:

| Electrophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Br₂ | CCl₄, 0°C | 1-Bromo-1-(6-fluoro-2-pyridyl)cyclopropane | >95% trans | |

| Cl₂ | UV light, RT | Dichloro adducts | Non-selective |

Pharmaceutical Intermediates

-

Amide Derivatives : Coupling with 4-cyclobutylmethoxy-aniline yields GPR120 modulators (e.g., compound in ) with IC₅₀ < 100 nM .

-

Prodrug Esters : Methyl esters show 3x enhanced bioavailability in murine models compared to parent acid .

Stability and Decomposition Pathways

Key Challenges and Research Gaps

-

Stereocontrol : Achieving >99% e.e. in cyclopropanation remains challenging for aliphatic olefins .

-

Fluorine Effects : The electron-withdrawing –F group on pyridine complicates NAS; new catalytic systems (e.g., Pd/NHC) are under investigation .

-

Scalability : Organocatalytic methods suffer from low turnover numbers (TON < 50) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid is being explored for its potential as a therapeutic agent. Its analogs have been studied for their effects on various biological targets, including enzymes involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of specific enzymes, potentially modulating pathways related to diseases such as diabetes and neurodegenerative disorders .

2. Biological Studies

- Investigating Biological Mechanisms : The compound serves as a probe in studies aimed at understanding enzyme mechanisms and biological pathways. Its structural characteristics allow researchers to explore interactions with biological macromolecules .

- Neuroprotective Properties : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease .

3. Organic Synthesis

- Building Block for Complex Molecules : In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic compounds. Its reactivity can be harnessed to create various derivatives with tailored properties for specific applications.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of fluorinated cyclopropane derivatives, including this compound. The results indicated that certain analogs exhibited significant inhibition of amyloidogenesis in neuronal cells, suggesting potential applications in Alzheimer's disease therapy .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on monoamine oxidase (MAO), an enzyme implicated in mood regulation and neurodegeneration. The study demonstrated that fluorinated cyclopropane derivatives showed enhanced inhibitory activity compared to non-fluorinated analogs, highlighting their potential as antidepressant agents .

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorinated pyridine ring and cyclopropane moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

*Calculated based on molecular formula C₉H₈FNO₂.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents enhance metabolic stability and binding affinity to target proteins by increasing electronegativity and reducing ring oxidation .

- Pyridine vs. Phenyl Rings : Pyridine-containing analogs (e.g., 6-chloro/fluoro derivatives) exhibit stronger polar interactions (e.g., with aspartate residues in kinases) compared to phenyl-substituted compounds .

- Steric Effects : Bulky substituents (e.g., biphenyl in CHF 5074) improve target selectivity but may reduce solubility .

Metabolic Stability

Cyclopropane rings are generally resistant to enzymatic cleavage, but substituents influence degradation pathways. For example:

- Cyclopropanecarboxylic Acid (CCA) : Metabolized via β-oxidation to γ-hydroxybutyric acid in microbial systems .

- Fluorinated Analogs: The 6-fluoro group in pyridyl derivatives likely slows oxidative metabolism, enhancing plasma half-life compared to non-fluorinated analogs like 1-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 162960-26-1) .

Binding Interactions and Activity

- Enzyme Inhibition: Cyclopropanecarboxylic acids with aromatic substituents (e.g., CHF 5074) inhibit 1-aminocyclopropane-1-carboxylic acid oxidase, critical in ethylene biosynthesis .

- Kinase Targeting : Pyridyl derivatives (e.g., 6-chloro analog) form hydrogen bonds with D174 in c-Met kinase, mimicking adenine-binding motifs in reference inhibitors .

- Therapeutic Potential: CHF 5074 demonstrates nanomolar potency in amyloid-beta reduction, outperforming simpler analogs like 2-phenylcyclopropanecarboxylic acid .

Biological Activity

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and related case studies.

This compound features a cyclopropane ring substituted with a pyridine moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is believed to play a crucial role in modulating the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially including cyclooxygenases (COX) and other key metabolic enzymes. This inhibition can lead to decreased inflammatory responses and modulation of metabolic pathways .

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with inflammation, pain, and metabolic disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that derivatives of cyclopropanecarboxylic acids, including this compound, showed significant inhibition of COX-2 enzyme activity in vitro, leading to reduced production of pro-inflammatory mediators in macrophage cell lines .

- Antimicrobial Efficacy : Research highlighted the compound's potential as an adjuvant in antibiotic therapies. It was found to enhance the effectiveness of standard antibiotics against resistant bacterial strains by inhibiting specific metabolic pathways essential for bacterial survival .

- Diabetes Modulation : The compound has been explored as a GPR120 modulator, which is implicated in glucose metabolism and insulin sensitivity. Its ability to influence these pathways suggests potential therapeutic applications for managing diabetes and related metabolic disorders .

Q & A

Q. What are the common synthetic routes for 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the use of transition-metal catalysts (e.g., palladium or copper) to facilitate ring closure. A key step includes coupling the pyridyl moiety with a cyclopropane precursor under controlled conditions. Solvents like dimethylformamide (DMF) or toluene are often employed for their ability to stabilize intermediates. For fluorinated analogs, protecting-group strategies may be required to prevent defluorination during acidic or basic conditions .

Table 1 : Common Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature |

|---|---|---|---|

| Cyclopropanation | Pd(OAc)₂, CuI | DMF | 80–100°C |

| Fluorination | Selectfluor® | Acetonitrile | RT |

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the cyclopropane ring geometry and pyridyl substitution pattern.

- 19F NMR : Essential for verifying fluorine incorporation and assessing electronic effects.

- HPLC-MS : Validates purity and molecular weight, especially for detecting hydrolytic byproducts.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent decomposition. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition Studies : The compound’s rigid cyclopropane scaffold and fluorine substituent make it a candidate for probing enzyme active sites (e.g., kinases, proteases).

- Prodrug Development : Its carboxylic acid group allows conjugation with bioactive molecules to enhance solubility or target specificity.

- Structure-Activity Relationship (SAR) : Used to optimize pharmacokinetic properties in lead compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclopropanation?

- Methodological Answer :

- Catalyst Screening : Test Pd vs. Cu catalysts for selectivity. For example, Pd(OAc)₂ may reduce side reactions in fluorinated systems.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and stability.

- Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize thermal decomposition.

- Additives : Include ligands like PPh₃ to stabilize metal intermediates .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of fluorinated cyclopropane derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans auxiliaries) during cyclopropanation.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd/Ni catalysts to enforce enantioselectivity.

- Crystallization : Diastereomeric salt formation with chiral bases (e.g., cinchonidine) can separate enantiomers .

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Validation : Replicate experiments across multiple cell lines or enzymatic batches to rule out variability.

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity.

- Computational Docking : Compare binding modes in silico to identify structural features critical for activity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in cyclopropane ring-opening reactions.

- MD Simulations : Study solvation effects and fluorine’s role in stabilizing intermediates.

- QSPR Models : Corrogate electronic parameters (Hammett σ) with experimental reaction rates .

Key Considerations for Research Design

- Data Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., O₂-free).

- Ethical Compliance : Adhere to institutional guidelines for fluorinated waste disposal.

- Interdisciplinary Collaboration : Partner with computational chemists or crystallographers to resolve complex structural questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.